5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is an intricate organic compound, comprised of various functional groups that impart unique chemical properties. This compound is of great interest in several scientific domains due to its structural complexity and potential bioactivity.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Thiophene derivatives, which include this compound, are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase activity, and cancer .
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level. These could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide generally involves multi-step reactions:
Formation of 1H-1,2,3-Triazole Derivative: : The synthesis starts with the preparation of the 1H-1,2,3-triazole core by employing click chemistry, which typically involves the copper-catalyzed azide-alkyne cycloaddition reaction.
Attachment to Benzo[b]thiophene: : The next step involves the attachment of the 1H-1,2,3-triazole moiety to the benzo[b]thiophene ring system. This step usually requires a coupling reaction facilitated by reagents like palladium catalysts.
Final Fluorination: : The compound undergoes a final fluorination step, which may involve the use of fluorine-containing reagents such as N-fluorobenzenesulfonimide (NFSI) under suitable conditions.
Industrial Production Methods
For industrial-scale production, these processes are optimized for yield and purity, often employing continuous flow chemistry techniques and robust catalysts to minimize reaction times and enhance scalability.
Chemical Reactions Analysis
5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo a variety of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to produce reduced analogs.
Substitution: : Nucleophilic substitution reactions, particularly on the fluoro group, can be carried out using nucleophiles like amines or alkoxides to form diverse derivatives.
Scientific Research Applications
This compound holds significance across several research fields:
Chemistry: : It is used in the study of heterocyclic chemistry and functional group transformations.
Biology: : Its bioactivity is explored in molecular biology for potential pharmaceutical applications.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in anti-inflammatory or anticancer research.
Industry: : Employed in the development of specialty chemicals and advanced materials due to its unique properties.
Comparison with Similar Compounds
Compared to other benzo[b]thiophene derivatives:
Distinctive Features:
Similar Compounds: : Other compounds in this category include benzo[b]thiophene-2-carboxamide analogs without the triazole or fluoro modifications, which might exhibit different reactivity and bioactivity profiles.
Properties
IUPAC Name |
5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS2/c17-11-3-4-13-10(6-11)7-14(24-13)16(22)18-8-12-9-21(20-19-12)15-2-1-5-23-15/h1-7,9H,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATJVAGMMCGGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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